

Synthesis of meso-2,3-Dibromobutane: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *meso-2,3-Dibromobutane*

Cat. No.: *B1593828*

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Abstract

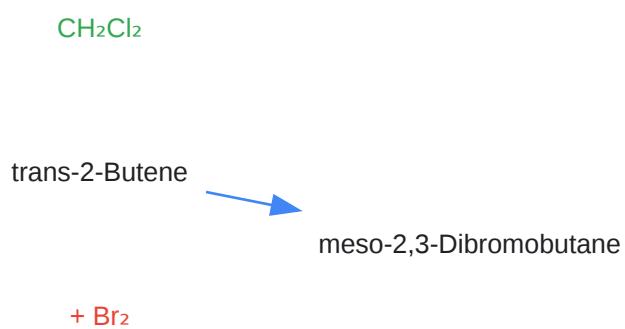
This document provides a detailed experimental protocol for the stereoselective synthesis of **meso-2,3-dibromobutane**. The synthesis is achieved through the electrophilic addition of bromine to trans-2-butene. The anti-addition mechanism of this reaction dictates the stereochemical outcome, resulting in the formation of the meso diastereomer. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. Included are safety precautions, a step-by-step experimental procedure, and characterization data for the final product.

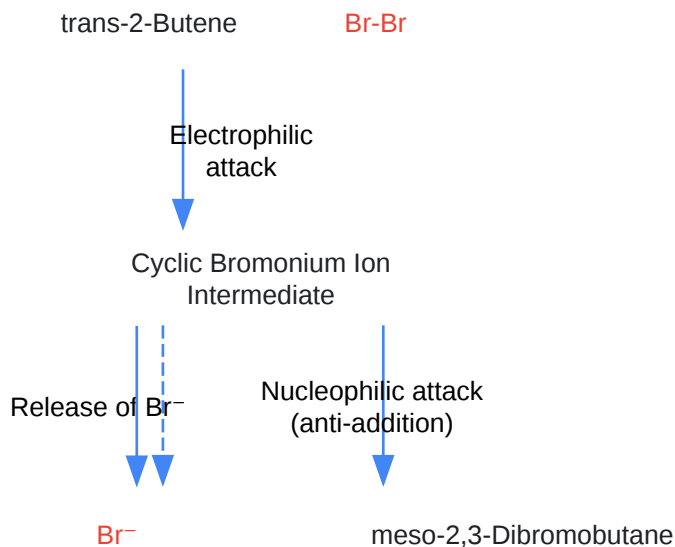
Introduction

The stereoselective synthesis of vicinal dihalides is a fundamental transformation in organic chemistry, providing key intermediates for a variety of subsequent reactions, including dehydrohalogenation and nucleophilic substitution. The bromination of alkenes is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene determines the stereochemistry of the product.

The synthesis of **meso-2,3-dibromobutane** from trans-2-butene is a prime illustration of an anti-addition reaction. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion bridge, leading to the exclusive formation of the anti-addition product. In the case of trans-2-butene, this results in the formation of **meso-2,3-dibromobutane**, a molecule with two chiral centers but which is itself achiral due to an internal plane of symmetry.

Reaction Scheme





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com